5-(4-Fluorophenyl)piperidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

5-(4-Fluorophenyl)piperidine-3-carboxylic acid (CAS 1421604-26-3) is a 5-aryl-substituted piperidine-3-carboxylic acid (nipecotic acid) analog that features a para-fluorophenyl ring at the 5-position of the saturated heterocycle. The compound exhibits distinct computed physicochemical properties—including a JChem‑predicted acid dissociation constant (pKa ≈ 3.37) and a distribution coefficient (logD₇.₄ ≈ –0.80)—that position it as a structurally differentiated member of the nipecotic acid family, suitable for CNS‑targeted medicinal chemistry and GABA transporter inhibitor research.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B15094411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)piperidine-3-carboxylic acid
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1C(CNCC1C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H14FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-4,9-10,14H,5-7H2,(H,15,16)
InChIKeyJLTMRFHFZQLOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)piperidine-3-carboxylic acid: A Physicochemically Differentiated Nipecotic Acid Scaffold for CNS Tool Compound Synthesis


5-(4-Fluorophenyl)piperidine-3-carboxylic acid (CAS 1421604-26-3) is a 5-aryl-substituted piperidine-3-carboxylic acid (nipecotic acid) analog that features a para-fluorophenyl ring at the 5-position of the saturated heterocycle . The compound exhibits distinct computed physicochemical properties—including a JChem‑predicted acid dissociation constant (pKa ≈ 3.37) and a distribution coefficient (logD₇.₄ ≈ –0.80)—that position it as a structurally differentiated member of the nipecotic acid family, suitable for CNS‑targeted medicinal chemistry and GABA transporter inhibitor research .

Why In‑Class Nipecotic Acid Analogs Cannot Substitute for 5-(4-Fluorophenyl)piperidine-3-carboxylic acid


Even minor substituent changes on the 5-aryl ring of piperidine-3-carboxylic acids induce quantifiable shifts in both ionization and lipophilicity that directly govern passive permeability, aqueous solubility, and target‑binding kinetics . For example, replacing the 4-fluorophenyl group with a phenyl or 4-methylphenyl substituent alters computed logD₇.₄ by >0.3 units—a difference capable of impacting blood‑brain barrier penetration and off‑target profiles in GABA‑transporter programs . Furthermore, class‑level evidence indicates that the 5‑aryl substitution pattern itself constitutes a privileged vector for high‑affinity GAT1 binding, reinforcing that generic substitution within the nipecotic acid chemotype is not functionally neutral .

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)piperidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity Tuning: Intermediate logD₇.₄ Position Between Phenyl and Methylphenyl Analogs

The target compound exhibits a computed logD₇.₄ of –0.80, placing it between the more polar 5‑phenyl analog (logD₇.₄ = –0.94) and the more lipophilic 5‑(4‑methylphenyl) analog (logD₇.₄ = –0.42) . This intermediate lipophilicity offers a balanced profile for CNS exposure—sufficient passive permeability without excessive logD that would compromise aqueous solubility.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Acid Strength Differentiation: 4-Fluorophenyl Substitution Lowers pKa by 0.42–0.50 Units

The electron‑withdrawing 4‑fluorophenyl group reduces the pKa of the piperidine carboxylic acid to 3.37, compared with 3.79 for the unsubstituted 5‑phenyl analog and 3.87 for the 5‑(4‑methylphenyl) analog . This 0.42–0.50 unit increase in acidity shifts the ionization equilibrium at physiological pH, reducing the fraction of zwitterionic species that can limit passive membrane permeability.

Physicochemical Profiling Ionization State ADME Prediction

5-Aryl Substitution Pattern: Class-Level Evidence for Superior GAT1 Binding Affinity vs. 4-Substitution

In a systematic study of nipecotic acid‑derived hydrazones, the 5‑substituted analog demonstrated a pKi of 6.67 ± 0.03, outperforming the 4‑substituted comparator (pKi = 4.85) by over 1.8 log units (~66‑fold higher affinity) . Although the specific 4‑fluorophenyl group was not directly tested in this series, the data establish that the 5‑aryl substitution pattern present in the target compound is a structural determinant of high‑affinity GAT1 binding, consistent with molecular modeling showing a more favorable binding pose for 5‑substituted nipecotic acid scaffolds .

GABA Transporter Inhibition Neurological Disorders Library Design

Certified Purity Specification (≥95% with HPLC/NMR/GC QC) for Reproducible Downstream Chemistry

Commercially supplied 5‑(4‑fluorophenyl)piperidine‑3‑carboxylic acid (Bidepharm, Cat. BD00964873) is accompanied by batch‑specific QC documentation including NMR, HPLC, and GC analyses confirming a standard purity of ≥95% . This analytically certified specification exceeds the typical purity of in‑house synthesized piperidine‑3‑carboxylic acid intermediates, where unqualified material may contain structurally related impurities below 90% purity that generate confounding byproducts and irreproducible biological readouts.

Chemical Procurement Synthetic Chemistry Quality Assurance

Optimal Deployment Scenarios for 5-(4-Fluorophenyl)piperidine-3-carboxylic acid


Lead Optimization in GABA Transporter Type 1 (GAT1) Inhibitor Programs

The 5‑aryl substitution pattern is supported by class‑level evidence as a determinant of high‑affinity GAT1 binding, with 5‑substituted nipecotic acid hydrazones achieving pKi values 1.82 log units above their 4‑substituted counterparts . Researchers advancing early‑stage GAT1 hits can employ 5‑(4‑fluorophenyl)piperidine‑3‑carboxylic acid as a privileged scaffold for focused library synthesis, leveraging the 5‑position to explore structure‑activity relationships while maintaining favorable physicochemical properties for CNS penetration.

CNS Drug Discovery Requiring Precisely Tunable Lipophilicity and Ionization

With a computed logD₇.₄ of –0.80 and pKa of 3.37, the 4‑fluorophenyl analog occupies a narrow lipophilicity‑acidity window between the more polar 5‑phenyl (logD₇.₄ = –0.94, pKa = 3.79) and more lipophilic 5‑(4‑methylphenyl) (logD₇.₄ = –0.42, pKa = 3.87) congeners . This allows medicinal chemists to fine‑tune passive permeability and solubility during multiparameter optimization without introducing drastic structural changes that could disrupt target engagement or introduce metabolic liabilities.

Certified High‑Purity Building Block for Multi‑Step Heterocyclic Synthesis

Supplied with 95% HPLC‑verified purity and comprehensive batch‑specific QC data (NMR, HPLC, GC) , 5‑(4‑fluorophenyl)piperidine‑3‑carboxylic acid is suited for multi‑step synthetic routes where trace impurities can derail catalytic cycles or generate difficult‑to‑remove byproducts. Procurement of this analytically certified material reduces the need for in‑house purification and ensures inter‑batch consistency across iterative medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.